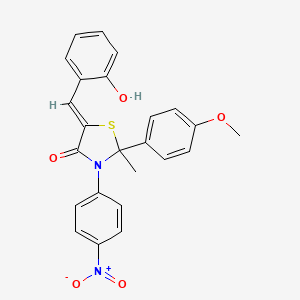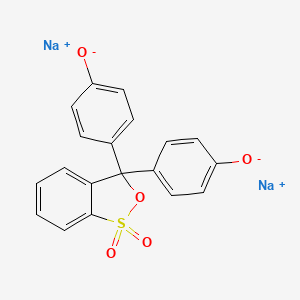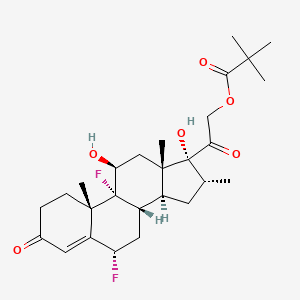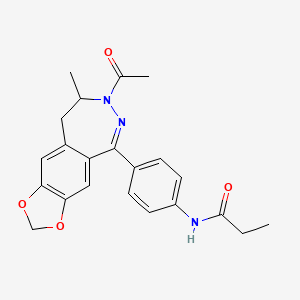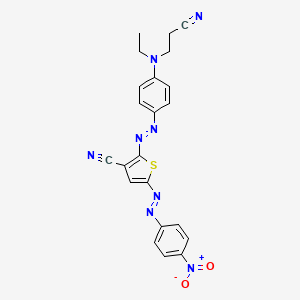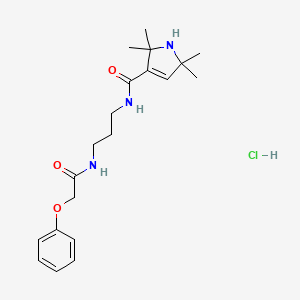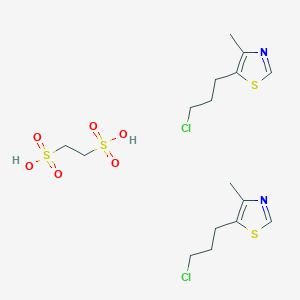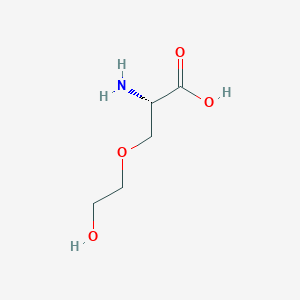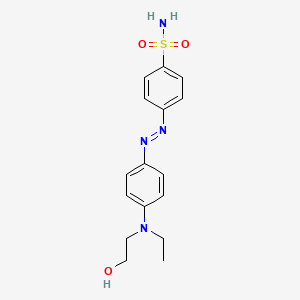
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide is a complex organic compound with the molecular formula C₁₆H₂₀N₄O₃S and a molecular weight of 348.42 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with an ethyl(2-hydroxyethyl)amino group and the other with a sulphonamide group. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide typically involves a multi-step process:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-aminobenzenesulphonamide in the presence of a base to form the azo compound.
Substitution: The resulting azo compound undergoes a substitution reaction with ethyl(2-hydroxyethyl)amine to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound is employed in biochemical assays and as a staining agent for various biological samples.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide involves its interaction with specific molecular targets. The sulphonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
p-((p-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)benzenesulphonamide can be compared with other azo compounds and sulfonamides:
Azo Compounds: Similar compounds include p-((p-(Methylamino)phenyl)azo)benzenesulphonamide and p-((p-(Dimethylamino)phenyl)azo)benzenesulphonamide.
The uniqueness of this compound lies in its combination of an azo group and a sulphonamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83592-03-4 |
|---|---|
Molecular Formula |
C16H20N4O3S |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-[[4-[ethyl(2-hydroxyethyl)amino]phenyl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N4O3S/c1-2-20(11-12-21)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)24(17,22)23/h3-10,21H,2,11-12H2,1H3,(H2,17,22,23) |
InChI Key |
ZIBVZNAFNFSEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


